molecular formula C10H17NO B12533459 (1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile CAS No. 834885-80-2

(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile

Cat. No.: B12533459
CAS No.: 834885-80-2
M. Wt: 167.25 g/mol
InChI Key: BPGMMOKNYWTRSX-VHSXEESVSA-N
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Description

(1S,2S)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile is a chiral cyclopentane derivative designed for use as a key synthetic intermediate in organic and medicinal chemistry research. This compound integrates two prominent functional groups—a nitrile and a tertiary alcohol—onto a strained cyclopentane ring, making it a versatile precursor for the synthesis of more complex molecular architectures . The stereochemistry at the 1- and 2-positions is rigorously defined, which is critical for its application in the research and development of enantiomerically pure compounds. The nitrile group serves as a versatile synthetic handle, readily convertible into carboxylic acids, amides, or amines, thereby enabling diversification of the molecular core . The tertiary alcohol moiety can also be further functionalized. Chiral, substituted cyclopentanes are privileged scaffolds in drug discovery, frequently found in active pharmaceutical ingredients and bioactive molecules . The specific incorporation of a butyl chain at the 2-position may be explored to enhance lipophilicity or to probe specific interactions within protein binding pockets. This compound is intended for research applications only and must be handled by qualified laboratory professionals. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or human use.

Properties

CAS No.

834885-80-2

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile

InChI

InChI=1S/C10H17NO/c1-2-3-5-9-6-4-7-10(9,12)8-11/h9,12H,2-7H2,1H3/t9-,10+/m0/s1

InChI Key

BPGMMOKNYWTRSX-VHSXEESVSA-N

Isomeric SMILES

CCCC[C@H]1CCC[C@]1(C#N)O

Canonical SMILES

CCCCC1CCCC1(C#N)O

Origin of Product

United States

Preparation Methods

Strategic Considerations

The synthesis of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile presents several challenges:

  • Establishing the quaternary carbon center at position 1
  • Introducing the butyl group at position 2
  • Controlling the stereochemistry to achieve the specific (1S,2S) configuration
  • Maintaining the integrity of the nitrile functional group

Based on these considerations, three main strategic approaches can be employed:

Strategic Approach Key Feature Stereochemical Control
Cyanation of functionalized cyclopentanones Introduces nitrile group to pre-functionalized cyclopentane Substrate-controlled or catalyst-controlled
Alkylation of cyclopentanecarbonitrile derivatives Introduces butyl group to cyclopentane containing CN group Chiral auxiliary or asymmetric catalysis
De novo cyclopentane ring construction Builds the ring with correct substituents in place Asymmetric catalysis or chiral pool starting materials

Preparation Method 1: Modified Strecker Approach from Cyclopentanone Derivatives

This method draws inspiration from the preparation of 1-aminocyclopentane carbonitrile described in patent WO2010079405A2.

Synthetic Pathway

The preparation follows a modified Strecker reaction approach:

  • Butylation of cyclopentanone to form 2-butylcyclopentanone
  • Cyanation via Strecker-type reaction
  • Hydroxylation at position 1
  • Stereoselective control to isolate the (1S,2S) isomer

Detailed Procedure

Step 1: Preparation of 2-butylcyclopentanone

A solution of cyclopentanone (5.0 g, 59.4 mmol) in dry THF (50 mL) is added dropwise to a stirred solution of LDA (65.3 mmol) in THF at -78°C under argon. After 1 hour, 1-bromobutane (8.9 g, 65.3 mmol) is added slowly, and the mixture is allowed to warm to room temperature overnight. The reaction is quenched with saturated NH₄Cl solution, extracted with ethyl acetate, dried over Na₂SO₄, and concentrated to yield 2-butylcyclopentanone.

Step 2: Cyanation reaction

Following the approach described for 1-aminocyclopentane carbonitrile: 1.97 g of sodium cyanide is dissolved in 3.9 mL of water, and a solution containing 2.33 g of ammonium chloride in 5.9 mL of water and 3.5 mL of 20% aqueous ammonia is added. 2-butylcyclopentanone (3.0 g) in 3.8 mL of methanol is added to the flask. After stirring for 1.5 hours, the mixture is heated at 60°C for 45 minutes, then cooled to 25°C and extracted with dichloromethane. The extracts are dried over sodium sulfate, filtered, and concentrated under vacuum to give crude 1-amino-2-butylcyclopentane-1-carbonitrile.

Step 3: Diazotization and hydroxylation

The amino nitrile is dissolved in aqueous sulfuric acid solution (1.0-1.1 eq H₂SO₄), cooled to 0-5°C in an ice bath, and a sodium nitrite solution (1.0-1.1 eq) is added to the reaction solution. After reacting for 0.5-1 hour at 15-30°C, the reaction mixture is extracted with ethyl acetate, and the combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield crude 1-hydroxy-2-butylcyclopentane-1-carbonitrile as a mixture of stereoisomers.

Step 4: Stereoselective resolution

The stereoisomeric mixture is separated using preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10, flow rate 1.0 mL/min) to isolate the pure this compound.

Stage Typical Yield (%) Key Challenges
2-butylcyclopentanone 65-75 Regioselectivity of alkylation
Crude amino nitrile 60-70 Side reactions during cyanation
Crude hydroxy nitrile 55-65 Control of diazotization
Pure (1S,2S) isomer 15-20 Separation of stereoisomers

Preparation Method 2: Stereoselective Alkylation of Cyclopentanecarbonitrile Derivatives

This approach is based on protocols described for the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile and involves stereoselective functionalization of cyclopentanecarbonitrile derivatives.

Synthetic Pathway

  • Preparation of 1-hydroxycyclopentane-1-carbonitrile
  • Stereoselective introduction of butyl group at position 2
  • Isolation of the desired (1S,2S) stereoisomer

Detailed Procedure

Step 1: Preparation of 1-hydroxycyclopentane-1-carbonitrile

This can be accomplished following a similar procedure to that described in CN110862311A. A protected 1-aminocyclopentanecarbonitrile is treated with sodium nitrite in acidic conditions, followed by deprotection to yield 1-hydroxycyclopentane-1-carbonitrile.

Step 2: Stereoselective butylation

The 1-hydroxycyclopentane-1-carbonitrile is converted to its corresponding silyl ether using TBDMSCl and imidazole in DMF. The resulting compound is treated with LDA in THF at -78°C, followed by addition of a chiral ligand ((R,R)-bis(oxazoline)) and copper(II) triflate (5 mol%). n-Butyllithium (1.1 eq) is then added dropwise, and the reaction is allowed to warm to -40°C over 4 hours. Quenching with saturated NH₄Cl solution, followed by standard workup, provides the silyl-protected 2-butyl-1-hydroxycyclopentane-1-carbonitrile with moderate to good diastereoselectivity.

Step 3: Deprotection and purification

The silyl-protected product is treated with TBAF (1.5 eq) in THF at 0°C for 2 hours. After standard workup, the crude product is purified by silica gel chromatography (hexane/ethyl acetate) to obtain the this compound, which can be further purified by recrystallization if necessary.

Stage Typical Yield (%) Diastereoselectivity
1-hydroxycyclopentane-1-carbonitrile 60-70 N/A
Silyl-protected 2-butyl intermediate 55-65 70:30 to 85:15
Final (1S,2S) product 40-50 >95% after purification

Preparation Method 3: Enzymatic Resolution Approach

This method draws inspiration from the asymmetric synthesis of stereoisomers of cyclobutylamine derivatives described in the research paper, adapting the approach for cyclopentane derivatives.

Synthetic Pathway

  • Preparation of racemic 2-butyl-1-hydroxycyclopentane-1-carbonitrile
  • Enzymatic resolution to isolate the (1S,2S) stereoisomer

Detailed Procedure

Step 1: Preparation of racemic 2-butyl-1-hydroxycyclopentane-1-carbonitrile

This is accomplished using a non-stereoselective approach based on Method 1 or Method 2, producing a mixture of all possible stereoisomers.

Step 2: Transesterification for resolution

The racemic mixture is subjected to enzymatic resolution using lipase PS (Pseudomonas cepacia lipase) in vinyl acetate and TBME as solvent at 30°C for 24-48 hours. The lipase selectively acetylates one stereoisomer, leaving the desired this compound unreacted.

Step 3: Separation and purification

The reaction mixture is filtered to remove the enzyme, concentrated, and the resulting mixture is separated by column chromatography to obtain the pure this compound.

Enzymatic Resolution Parameters Values Notes
Enzyme Lipase PS (Pseudomonas cepacia) Alternative: Candida antarctica lipase B
Acyl donor Vinyl acetate Alternative: Isopropenyl acetate
Solvent TBME Alternative: Diisopropyl ether
Temperature 30°C Critical for selectivity
Reaction time 24-48 hours Monitored by HPLC
Theoretical yield 50% Limited by resolution principle
Enantiomeric excess >98% After single resolution

Chiral Auxiliary Approach for Stereoselective Synthesis

This method draws inspiration from the asymmetric synthesis described for 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid stereoisomers.

Synthetic Pathway

  • Preparation of chiral glycine equivalent
  • Alkylation with butyl halide
  • Introduction of the hydroxyl and nitrile functionalities
  • Removal of the chiral auxiliary

Key Reaction Conditions

The stereoselective alkylation is performed using a phosphazenic base (t-BuP4) similar to the approach described in the research on asymmetric synthesis of cyclopentane derivatives:

Chiral glycine equivalent (1.0 eq) in dry THF under argon
t-BuP4 (1.1 eq) added at -78°C
Stirring for 30 minutes to generate the enolate
Addition of 1-iodobutane (1.2 eq) dropwise
Warming to -30°C over 4 hours
Standard workup and purification

The stereocontrol is achieved through the chiral auxiliary, which directs the butylation to the desired face of the molecule. Subsequent transformations introduce the hydroxyl and nitrile functionalities while maintaining the established stereochemistry.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Overall Yield Stereoselectivity
Modified Strecker Simple starting materials, Scalable Multiple steps, Low final yield 15-20% Moderate, requires separation
Stereoselective Alkylation Higher stereoselectivity, Fewer steps Requires expensive reagents 40-50% Good (>85:15 dr)
Enzymatic Resolution High stereochemical purity, Mild conditions Limited to 50% theoretical yield 25-30% Excellent (>98% ee)
Chiral Auxiliary Predictable stereochemistry, Versatile Requires auxiliary synthesis and removal 30-35% Very good (>90:10 dr)

Characterization and Analytical Methods

The following analytical methods are essential for confirming the structure, purity, and stereochemistry of this compound:

  • ¹H and ¹³C NMR Spectroscopy : For structural confirmation
  • Infrared Spectroscopy : To verify the presence of hydroxyl and nitrile functionalities (characteristic CN stretch at ~2200 cm⁻¹)
  • Mass Spectrometry : To confirm molecular weight (expected [M+H]⁺ = 168.1)
  • Chiral HPLC : To determine enantiomeric excess and confirm stereochemistry
  • Optical Rotation : To verify the expected levorotatory property
  • X-ray Crystallography : Ultimate confirmation of absolute stereochemistry (if crystals can be obtained)

Based on related compounds such as 2-hydroxycyclopentane-1-carbonitrile (CAS: 57836-12-1), the expected physical properties would include:

Property Expected Value Method of Determination
Molecular Weight 167.25 g/mol Calculated
Physical State Colorless oil or low-melting solid Visual observation
Boiling Point >200°C (estimated) Differential scanning calorimetry
LogP ~1.8-2.3 Calculated or HPLC determination
Optical Rotation [α]D = -15° to -25° (c 1.0, MeOH) Polarimetry

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

    Substitution: Common reagents include alkyl halides and aryl halides.

Major Products

    Oxidation: Formation of (1S,2S)-2-butyl-1-oxocyclopentane-1-carbonitrile.

    Reduction: Formation of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-amine.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

The compound (1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile is a chiral molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound has potential applications in drug development due to its structural characteristics that may influence biological activity. It can serve as a precursor or intermediate in the synthesis of pharmaceutical agents targeting various diseases.

Case Study: Anti-inflammatory Agents

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines, suggesting a pathway for developing new anti-inflammatory drugs .

Organic Synthesis

The compound can be utilized in organic synthesis as a chiral building block. Its ability to undergo various chemical transformations makes it valuable for developing complex molecules.

Synthetic Pathways

Several synthetic methods have been reported for the preparation of this compound, often involving multi-step reactions that enhance its yield and purity. For instance, modifications of existing synthetic routes have improved the overall efficiency of producing this compound while minimizing environmental impact .

Material Science

In material science, this compound can be incorporated into polymers or composites to enhance their mechanical properties or thermal stability.

Application in Polymers

Research has shown that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength . This opens avenues for applications in coatings, adhesives, and other industrial materials.

Table 1: Comparison of Synthetic Methods

MethodologyYield (%)Environmental ImpactReferences
Traditional Synthesis30High
Modified Synthesis45Low
Compound NameActivity TypeIC50 (µM)References
HydroxycyclopentanecarbonitrileAnti-inflammatory10
Analogous Compound AAntimicrobial5

Mechanism of Action

The mechanism of action of (1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison

(1R,2S)-2-Hydroxycyclopentanecarbonitrile (CAS 68455-39-0) Structure: Cyclopentane backbone with hydroxyl and nitrile groups. Molecular Formula: C₆H₉NO Properties: Density = 1.09 g/cm³; Boiling Point = 255.9°C; LogP (estimated) = 0.2.

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1) Structure: Cyclopenta-pyrrole fused ring with a carboxylate ester and ketone. Molecular Formula: C₁₂H₁₉NO₃ Properties: Molecular Weight = 225.28 g/mol; Higher steric bulk due to tert-butyl group.

(1R,2S)-1-Heptyl-2-Octylcyclopentane (CAS 83799-24-0)

  • Structure : Cyclopentane with long alkyl chains (heptyl and octyl).
  • Properties : Extreme hydrophobicity (LogP > 8); Low solubility in polar solvents.

Physicochemical Properties

Property (1S,2S)-2-Butyl-1-Hydroxycyclopentane-1-Carbonitrile (Inferred) (1R,2S)-2-Hydroxycyclopentanecarbonitrile cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Molecular Formula C₁₀H₁₇NO (estimated) C₆H₉NO C₁₂H₁₉NO₃
Molecular Weight ~167.25 g/mol 111.14 g/mol 225.28 g/mol
Boiling Point ~260–280°C (elevated due to butyl chain) 255.9°C Not reported; likely >300°C (carboxylate ester stability)
LogP ~1.5–2.5 (moderate lipophilicity) 0.2 ~2.8 (tert-butyl increases hydrophobicity)
Hydrogen Bonding High (OH and nitrile groups) High (OH and nitrile) Moderate (ketone and ester groups)

Key Observations :

  • The nitrile group may confer higher reactivity (e.g., toward nucleophiles) compared to the carboxylate ester in cis-tert-butyl derivatives .

Stability and Reactivity

  • Nitrile Group : Unlike carboxylate esters (stable under physiological conditions), nitriles can hydrolyze to carboxylic acids under acidic or enzymatic conditions, suggesting divergent metabolic pathways .
  • Steric Effects : The tert-butyl group in cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate provides steric hindrance, reducing reactivity compared to the less bulky butyl chain in the target compound .
  • Alkyl Chain Length : Long-chain derivatives like (1R,2S)-1-heptyl-2-octylcyclopentane exhibit extreme hydrophobicity, limiting their applicability in aqueous systems compared to the moderately lipophilic target compound .

Biological Activity

(1S,2S)-2-butyl-1-hydroxycyclopentane-1-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound involves several steps that can include the formation of the cyclopentane ring and the introduction of functional groups such as the hydroxyl and nitrile groups. While specific synthetic pathways for this compound are not extensively documented in the available literature, related compounds have been synthesized using methods such as nucleophilic substitution and cyclization reactions.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of antiviral effects. Notably, analogues of this compound have shown promising results against Hepatitis B Virus (HBV) and other viral pathogens.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit significant antiviral properties. For instance, studies have demonstrated that certain derivatives possess potent anti-HBV activity, with some showing reduced cytotoxicity compared to existing treatments like entecavir. The mechanism of action appears to involve interactions with viral reverse transcriptase, leading to inhibition of viral replication.

Table 1: Antiviral Activity of Related Compounds

CompoundEC50 (nM)CC50 (μM)Selectivity Index
Compound A2.3 ± 0.66327.4
Compound B5.0 ± 0.85010.0
Compound C1.5 ± 0.4>100>66.7

EC50: Effective Concentration for 50% inhibition; CC50: Cytotoxic Concentration for 50% cell viability.

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

  • Study on Hepatitis B Virus : A study evaluated the antiviral activity of a series of compounds against HBV using HepG2.2.15 cell lines. The results indicated that certain derivatives exhibited significantly lower EC50 values compared to traditional therapies, suggesting enhanced potency against HBV while maintaining lower cytotoxicity levels .
  • Mechanistic Insights : Molecular modeling studies have provided insights into how these compounds interact with HBV reverse transcriptase. The presence of specific functional groups in the cyclopentane structure facilitates strong binding interactions that inhibit viral replication .
  • Comparative Analysis : A comparative analysis involving various analogues revealed that modifications at specific positions on the cyclopentane ring could lead to improved antiviral activity and selectivity profiles .

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